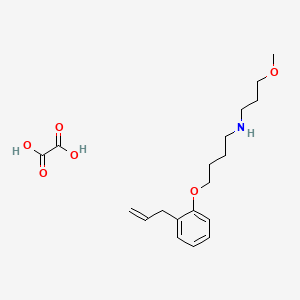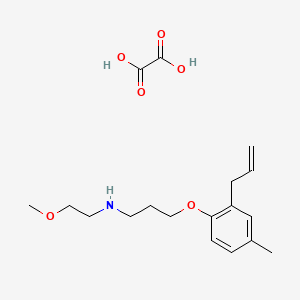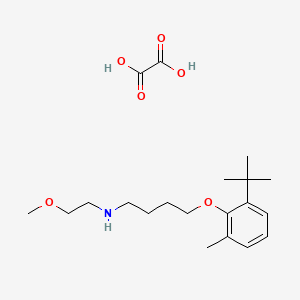![molecular formula C21H27NO5 B4001819 [4-(2-biphenylyloxy)butyl]isopropylamine oxalate](/img/structure/B4001819.png)
[4-(2-biphenylyloxy)butyl]isopropylamine oxalate
Descripción general
Descripción
[4-(2-biphenylyloxy)butyl]isopropylamine oxalate is a useful research compound. Its molecular formula is C21H27NO5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.18892296 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Science: Sorption and Degradation Studies
In environmental science, the study of phenoxy herbicides, a category to which [4-(2-biphenylyloxy)butyl]isopropylamine oxalate can be related due to its structural similarities, focuses on their sorption to soil and degradation. Werner et al. (2012) review experiments on 2,4-D and related compounds, highlighting the interaction with soil components and environmental fate. This research is crucial for understanding the environmental impact of such compounds, including their persistence and mobility in soil and water systems (Werner, Garratt, & Pigott, 2012).
Pharmacological Research: Antioxidant Properties
The compound’s pharmacological research relevance is underscored by its potential antioxidant properties. Studies on similar compounds, like synthetic phenolic antioxidants, have shown their presence in various environmental matrices and biological systems, hinting at the antioxidant capabilities that this compound might possess. Liu and Mabury (2020) discuss the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, pointing towards a need for future studies on their antioxidant activities and potential health benefits (Liu & Mabury, 2020).
Material Science: Energy Storage Applications
In the realm of material science, transition metal oxalates, including those related to this compound, have garnered interest as energy storage materials. Yeoh, Armer, and Lowe (2018) review the application of transition metal oxalates in various energy storage devices, suggesting that the compound’s structural characteristics could be leveraged in similar applications. This includes its potential role in lithium-ion batteries, supercapacitors, and redox flow batteries, highlighting the compound's versatility and importance in developing greener energy storage solutions (Yeoh, Armer, & Lowe, 2018).
Propiedades
IUPAC Name |
oxalic acid;4-(2-phenylphenoxy)-N-propan-2-ylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C2H2O4/c1-16(2)20-14-8-9-15-21-19-13-7-6-12-18(19)17-10-4-3-5-11-17;3-1(4)2(5)6/h3-7,10-13,16,20H,8-9,14-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSLBAMPRXCHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Butan-2-ylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4001744.png)
![1-[3-(4-Methyl-2-nitrophenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4001749.png)

amine oxalate](/img/structure/B4001767.png)


![4-[4-(3-Ethylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4001788.png)
![butyl 4-{[(2-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4001796.png)
![N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4001797.png)


![4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4001813.png)

![2-[3-(2-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4001832.png)
